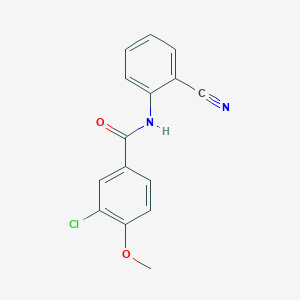
3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide, also known as CCMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways and processes. In cancer cells, 3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide has been shown to induce cell cycle arrest by inhibiting the activity of cyclin-dependent kinases (CDKs) and downregulating the expression of cyclins. 3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide has also been shown to induce apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. In the nervous system, 3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide has been shown to modulate neurotransmitter release by inhibiting the activity of voltage-gated calcium channels (VGCCs) and reducing the influx of calcium ions into neurons.
Biochemical and Physiological Effects
3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide has been shown to inhibit cell proliferation and induce cell death. In animal models, 3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide has been shown to reduce tumor growth and improve survival rates. In the nervous system, 3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide has been shown to modulate neurotransmitter release and protect neurons from oxidative stress and excitotoxicity.
实验室实验的优点和局限性
3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for cancer cells and neurons, which makes it a promising drug candidate for the treatment of cancer and neurological disorders. Another advantage is its relatively simple synthesis method, which allows for easy production and purification. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its potential toxicity and side effects, which require careful evaluation and monitoring.
未来方向
There are several future directions for the study of 3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide. One direction is to further investigate its mechanism of action and identify its molecular targets in cancer cells and neurons. Another direction is to optimize its pharmacokinetic properties and develop more effective formulations for in vivo administration. Additionally, 3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide could be explored for its potential applications in other fields, such as materials science and catalysis.
合成方法
3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide can be synthesized through a multi-step reaction involving several chemical reagents. The synthesis begins with the reaction between 3-chloro-4-methoxybenzoyl chloride and 2-cyanophenylamine, which forms 3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide. The purity of the synthesized 3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide can be improved through recrystallization and chromatography techniques.
科学研究应用
3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, cancer research, and neuroscience. In medicinal chemistry, 3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide has been investigated as a potential drug candidate for the treatment of cancer and other diseases. In cancer research, 3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, 3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide has been studied for its potential neuroprotective effects and its ability to modulate neurotransmitter release.
属性
IUPAC Name |
3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c1-20-14-7-6-10(8-12(14)16)15(19)18-13-5-3-2-4-11(13)9-17/h2-8H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUAMTOFPJUUKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(diethylamino)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5696939.png)
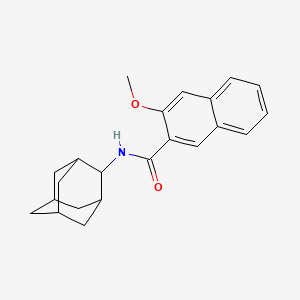
![N-[3-(aminocarbonyl)phenyl]-2-chlorobenzamide](/img/structure/B5696947.png)
![N'-(3-methoxybenzylidene)-2-[4-(pentyloxy)phenoxy]propanohydrazide](/img/structure/B5696948.png)

![3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5696970.png)
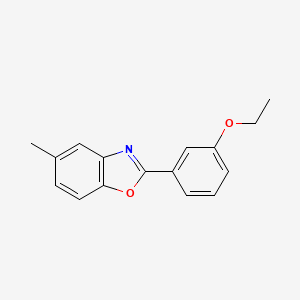
![3-amino-2-benzyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5696978.png)
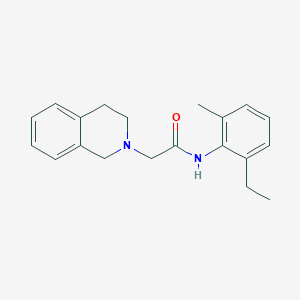
![methyl 3-{[(4-chlorophenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5696994.png)
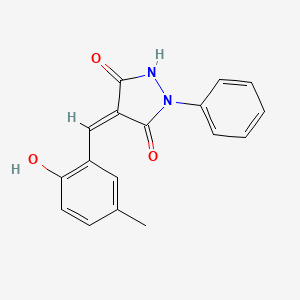
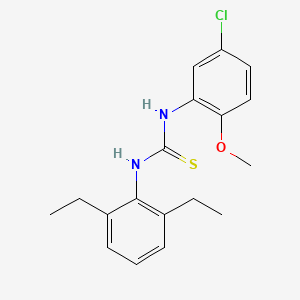
![3,11,11-trimethyl-7,9,11,12-tetrahydro-2H,6H-pyrano[4'',3'':4',5']thieno[2',3':4,5]pyrimido[1,6-b][1,2,4]triazine-2,6-dione](/img/structure/B5697022.png)